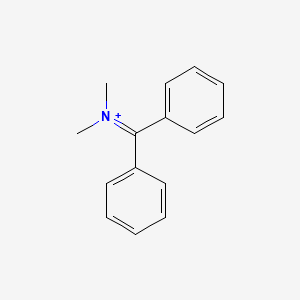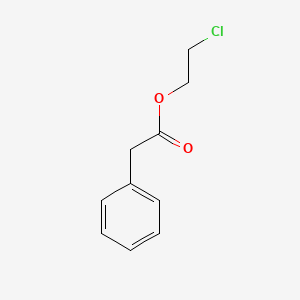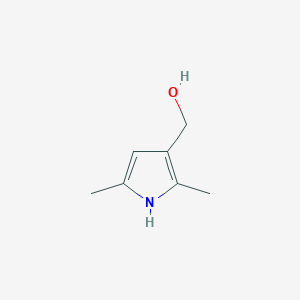
N,N-Dimethyl(diphenyl)methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl(diphenyl)methaniminium is an organic compound with the molecular formula C15H16N. It is a quaternary ammonium ion, characterized by the presence of two phenyl groups and a dimethylamino group attached to a central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(diphenyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures a consistent and efficient production process, minimizing the risk of contamination and maximizing yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(diphenyl)methaniminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary or tertiary amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
N,N-Dimethyl(diphenyl)methaniminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(diphenyl)methaniminium involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphenethylamine: This compound shares structural similarities but differs in its functional groups and applications.
N,N-Dimethylethylenediamine: Another related compound with distinct chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1209-96-7 |
|---|---|
Molecular Formula |
C15H16N+ |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
benzhydrylidene(dimethyl)azanium |
InChI |
InChI=1S/C15H16N/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3/q+1 |
InChI Key |
JSVLUOKGWJQLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)


![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)
![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)


![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)

